N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a cyclopropanecarboxamide group and a thioether-linked benzothiazole moiety.
Properties
IUPAC Name |
N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c23-14(20-17-18-11-3-1-2-4-12(11)26-17)9-25-15-8-7-13(21-22-15)19-16(24)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,18,20,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUORGLIYUVZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid.
Mode of Action
Benzothiazole derivatives, which share structural similarities with f5126-0555, are known to inhibit the cyclo-oxygenase (cox) pathways. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
The pharmacokinetic properties of F5126-0555 are not explicitly mentioned in the available literature. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities. This suggests that F5126-0555 may also have similar effects.
Biological Activity
N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the pyridazin ring and the cyclopropanecarboxamide structure contributes to its unique pharmacological profile. The compound's structural formula can be represented as follows:
Apoptosis Induction
One of the key biological activities of this compound is its ability to induce apoptosis in cancer cells. Research indicates that benzothiazole derivatives can activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant anticancer activity by promoting the conversion of procaspase-3 to active caspase-3 in U937 cells, a model for hematological malignancies .
Anticonvulsant Activity
Studies have also explored the anticonvulsant properties of related benzothiazole derivatives. A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant effects, showing promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models without significant neurotoxicity . This suggests that compounds with similar structures may also exhibit anticonvulsant properties.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups and specific functional groups significantly influences the compound's efficacy. For example:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 8j | 5.2 | Anticancer |
| 8k | 6.6 | Anticancer |
| 10a | 40 | Moderate Activity |
| 10c | 28 | Low Activity |
These values indicate that modifications on the benzothiazole scaffold can enhance or diminish anticancer activity, emphasizing the importance of chemical substitutions in drug design .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound. For instance, a study demonstrated that compounds with similar structures could activate caspase pathways effectively, leading to apoptosis in cancer cell lines such as U937 and MCF-7. The activation levels were comparable to established agents like PAC-1 .
Toxicity Assessments
Toxicity studies are essential for evaluating the safety profile of new compounds. In various assessments involving benzothiazole derivatives, most compounds exhibited low toxicity levels while maintaining significant biological activity. This is particularly important in drug development, where efficacy must be balanced with safety .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies indicate that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. Research is ongoing to evaluate the efficacy of N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide in targeting cancer cells through DNA intercalation and enzyme inhibition.
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural components may interact with microbial enzymes or membranes, leading to cell death. Studies are being conducted to assess its effectiveness against various bacterial strains and fungi .
3. Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. The ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live organisms.
Biochemical Applications
1. Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents aimed at metabolic disorders or diseases characterized by enzyme dysregulation .
2. Drug Development
The compound serves as a lead structure for synthesizing new drugs. Its derivatives can be modified to enhance potency or selectivity against target biomolecules, making it a valuable tool in drug discovery programs .
Material Science Applications
1. Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing advanced polymers. Its functional groups allow for the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability .
2. Dye Synthesis
The incorporation of benzothiazole into dye formulations has been explored due to its vibrant color properties and stability under various environmental conditions. This application is particularly relevant in textile and coating industries .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
However, contextual analysis of related structures and methodologies can be inferred:
Structural Analogues
- N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide (from ):
- Core Structure : Shares a pyridazine ring but lacks the benzothiazole and cyclopropane groups. Instead, it incorporates a dihydropyrimidine scaffold.
- Synthetic Relevance : The patent highlights a focus on pyridazine-containing carboxamides, suggesting this class is industrially significant for drug development .
- Functional Groups : The absence of a thioether linkage in this compound may reduce metabolic stability compared to the target molecule.
Methodological Overlap
- Crystallographic Analysis : emphasizes the use of SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement and structure solution . If the target compound undergoes crystallographic study, these tools would be critical for elucidating its 3D conformation and intermolecular interactions.
Limitations in Evidence
- No direct data on the target compound’s physicochemical properties (e.g., solubility, logP), biological activity, or synthetic routes are provided.
- The patent in describes a structurally distinct compound, limiting direct comparisons.
Critical Analysis of Evidence Relevance
The provided sources are insufficient to fulfill the request for a detailed, data-driven comparison . Key gaps include:
- Absence of Target Compound Data : Neither evidence discusses the target molecule’s synthesis, characterization, or bioactivity.
- Narrow Scope of Comparison : ’s compound differs significantly in core structure and functional groups, preventing meaningful parallels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
